5,6-Bis((trimethylsilyl)oxy)-1H-indole
Description
5,6-Bis((trimethylsilyl)oxy)-1H-indole is a silyl-protected indole derivative characterized by two trimethylsilyl (TMS) ether groups at the 5- and 6-positions of the indole scaffold. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of functionalized indoles for pharmaceutical or radiolabeling applications. The TMS groups serve as protective moieties for hydroxyl functionalities, enhancing stability during synthetic transformations while enabling selective deprotection under mild acidic or fluoride-based conditions .
Properties
Molecular Formula |
C14H23NO2Si2 |
|---|---|
Molecular Weight |
293.51 g/mol |
IUPAC Name |
trimethyl-[(5-trimethylsilyloxy-1H-indol-6-yl)oxy]silane |
InChI |
InChI=1S/C14H23NO2Si2/c1-18(2,3)16-13-9-11-7-8-15-12(11)10-14(13)17-19(4,5)6/h7-10,15H,1-6H3 |
InChI Key |
YQQFWHXOWCVOEC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=C2C(=C1)C=CN2)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis((trimethylsilyl)oxy)-1H-indole typically involves the silylation of 5,6-dihydroxyindole. The reaction is carried out using trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis((trimethylsilyl)oxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydroindole derivatives
Substitution: Halogenated or nitro-substituted indoles
Scientific Research Applications
5,6-Bis((trimethylsilyl)oxy)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5,6-Bis((trimethylsilyl)oxy)-1H-indole involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The indole ring can interact with proteins, enzymes, and receptors, potentially modulating their activity. Specific pathways and molecular targets would depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
A critical distinction between 5,6-Bis((trimethylsilyl)oxy)-1H-indole and analogous compounds lies in the positioning and nature of substituents. For example:
| Compound Name | Substituent Positions | Functional Groups | Key Applications |
|---|---|---|---|
| This compound | 5,6 | TMS-protected hydroxyl | Synthetic intermediate |
| (E)-tert-Butyl 6-(3-((Methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate | 6 | Mesylate (leaving group), tert-butyl carbamate | Precursor for coupling reactions |
| 4-(Benzyloxy)-1H-indole | 4 | Benzyl-protected hydroxyl | Radiolabeling precursor |
- Functional Group Reactivity: The TMS ethers in this compound contrast with mesylates (e.g., in compound 15 from ), which are electrophilic leaving groups. Mesylates facilitate nucleophilic substitutions, whereas TMS groups are inert under non-acidic conditions, requiring specific deprotection agents like tetrabutylammonium fluoride (TBAF) .
- Protective Group Stability: Benzyl ethers (e.g., in 4-(benzyloxy)-1H-indole) require hydrogenolysis for deprotection, whereas TMS ethers are labile under acidic or aqueous conditions. This makes TMS-protected intermediates preferable in multi-step syntheses involving acid-sensitive substrates .
Key Research Findings
- Stability Studies: TMS-protected indoles demonstrate superior stability in anhydrous, non-acidic environments compared to benzyl- or mesyl-substituted analogs. However, they are prone to hydrolysis in protic solvents, limiting their use in aqueous-phase reactions .
- Mesylates or halogenated indoles are preferred for such transformations .
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